molecular formula C21H14F3N5O3S2 B2834888 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 1226449-31-5

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2834888
CAS No.: 1226449-31-5
M. Wt: 505.49
InChI Key: RAYJXSKTQIDGES-UHFFFAOYSA-N
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Description

2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound featuring a combination of nitrophenyl, trifluoromethylphenyl, imidazole, thiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Imidazole Core: This can be achieved by reacting 3-nitrobenzaldehyde with 3-(trifluoromethyl)benzylamine in the presence of a suitable catalyst to form the imidazole ring.

    Thioether Formation: The imidazole derivative is then reacted with a thioacetic acid derivative to introduce the thioether linkage.

    Thiazole Ring Introduction: The final step involves the reaction of the thioether intermediate with a thiazole derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethylphenyl and thiazole groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are often employed.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole, thiazole, or phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In industrial applications, this compound could be used in the development of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitrophenyl and trifluoromethylphenyl groups could play roles in binding to hydrophobic pockets, while the imidazole and thiazole rings might participate in hydrogen bonding or coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-((5-(4-nitrophenyl)-1-(4-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide: Similar structure but with different substitution patterns on the phenyl rings.

    2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(pyridin-2-yl)acetamide: Similar structure with a pyridine ring instead of a thiazole ring.

Uniqueness

The unique combination of nitrophenyl, trifluoromethylphenyl, imidazole, thiazole, and acetamide groups in 2-((5-(3-nitrophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide provides it with distinct chemical and biological properties. This makes it a versatile compound for various applications, differentiating it from other similar compounds.

Properties

IUPAC Name

2-[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N5O3S2/c22-21(23,24)14-4-2-5-15(10-14)28-17(13-3-1-6-16(9-13)29(31)32)11-26-20(28)34-12-18(30)27-19-25-7-8-33-19/h1-11H,12H2,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYJXSKTQIDGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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